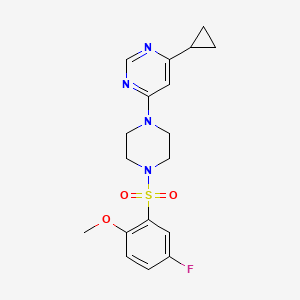

4-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

4-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a cyclopropyl substituent at the 4-position and a modified piperazine moiety at the 6-position. The piperazine is further functionalized with a sulfonyl group linked to a 5-fluoro-2-methoxyphenyl ring. Its molecular formula is C₁₈H₂₀FN₄O₃S, with a molecular weight of 397.44 g/mol. The compound exhibits 1 hydrogen bond donor (likely from the piperazine NH) and 8 hydrogen bond acceptors, attributed to the sulfonyl group (O=S=O), methoxy oxygen, pyrimidine nitrogens, and fluorine .

The sulfonyl group enhances polarity and may improve target binding, while the cyclopropyl substituent likely contributes to metabolic stability and steric effects.

Properties

IUPAC Name |

4-cyclopropyl-6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O3S/c1-26-16-5-4-14(19)10-17(16)27(24,25)23-8-6-22(7-9-23)18-11-15(13-2-3-13)20-12-21-18/h4-5,10-13H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXFKSUWBFKFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its interaction with various biological targets, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety linked to a sulfonyl group. Its molecular formula is with a molecular weight of 396.52 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H21FN6O3S |

| Molecular Weight | 396.52 g/mol |

| CAS Number | 1428357-23-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group and piperazine ring enhance its binding affinity, modulating enzyme activity and altering receptor signaling pathways. Notably, it has shown promise in inhibiting certain biological targets, which may lead to therapeutic applications in various diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, which can be crucial for treating conditions like cancer and inflammation.

- Receptor Modulation : Interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.

Biological Activity Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

- Anticancer Activity : In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines. For example, it demonstrated an IC50 value lower than standard chemotherapeutics in A431 and Jurkat cell lines, indicating strong anticancer potential .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Results indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria .

- Neuropharmacological Effects : Preliminary studies suggest that the compound may act as a partial agonist at serotonin receptors, which could have implications for mood disorders .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Cancer Cell Lines : A study assessed the cytotoxic effects of the compound on human cancer cell lines (A431 and Jurkat). The results indicated that the compound inhibited cell proliferation significantly compared to control groups, suggesting its potential as an anticancer agent .

- Antimicrobial Evaluation : In another study, the compound was tested against a panel of bacterial strains, showing notable activity against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .

Scientific Research Applications

Biological Activities

Research indicates that 4-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine exhibits several important biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly those associated with cancer and inflammatory conditions. Its sulfonamide group is crucial for binding to target enzymes, thereby modulating their activity .

- Receptor Modulation : Preliminary studies suggest that this compound can interact with various receptors in the central nervous system, making it a candidate for treating neurological disorders.

- Antitumor Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The target compound is compared to 4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine (CAS 1171739-24-4, C₁₅H₁₇FN₄O , MW 288.32 g/mol) . Critical distinctions include:

Sulfonyl Linkage : The target compound features a sulfonyl bridge between the piperazine and phenyl ring, absent in the comparator. This group introduces polarity and hydrogen-bonding capacity.

Piperazine Modification : The comparator’s piperazine is directly attached to the phenyl ring, whereas the target compound’s piperazine is sulfonylated.

Implications of Structural Variations

- Hydrogen-Bonding and Solubility: The sulfonyl group in the target compound increases H-bond acceptors (8 vs.

- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (397.44 vs. 288.32 g/mol) and cyclopropyl group may enhance lipid solubility, favoring blood-brain barrier penetration.

- Metabolic Stability : The cyclopropyl group’s rigidity could reduce oxidative metabolism compared to linear alkyl chains in analogs.

Data Table: Structural and Physicochemical Comparison

Q & A

Q. What are the key synthetic steps and critical parameters for preparing this compound?

Answer: The synthesis involves three primary steps:

Cyclopropyl group introduction : Achieved via [2+2] cycloaddition or alkylation reactions under inert atmospheres.

Sulfonylation of piperazine : Reacting piperazine with 5-fluoro-2-methoxyphenylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .

Pyrimidine ring formation : Using Biginelli or Suzuki-Miyaura coupling for C-N bond formation at the 6-position .

Q. Critical parameters :

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm; sulfonyl SO₂ at δ 3.8–4.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₀FN₅O₃S: 405.13) .

- X-ray Crystallography : Resolves stereochemistry of the cyclopropyl and sulfonyl groups .

Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity; TLC monitors reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Answer: Discrepancies in IC₅₀ values or target selectivity often arise from:

Q. Methodological solutions :

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Answer: Challenges : The compound’s logP (~3.5) limits aqueous solubility .

Q. Optimization approaches :

| Strategy | Example | Reference |

|---|---|---|

| Salt formation | HCl or sodium salts | |

| Co-solvents | 10% PEG-400 in PBS | |

| Structural modification | Introduce polar groups (e.g., -OH) |

In silico guidance : Use QSAR models to predict logD and permeability .

Q. How does the sulfonyl-piperazine moiety influence target binding, and what computational methods predict interactions?

Answer: Mechanistic role :

Q. Computational workflows :

Molecular docking (AutoDock Vina) : Predict binding poses to ATP-binding sites .

Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns .

Free-energy perturbation (FEP) : Quantify ΔG binding for derivatives .

Validation : Mutagenesis studies (e.g., K101A mutation in kinase targets) confirm docking predictions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.